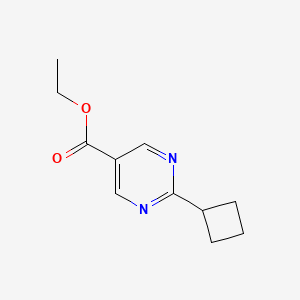
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 4th and 8th positions, and a thioacetonitrile group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile typically involves the following steps:
Methylation: The addition of methyl groups at the 4th and 8th positions.
Thioacetonitrile Introduction: The attachment of the thioacetonitrile group at the 2nd position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and thioacetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate: Similar structure with an ethyl ester group instead of a nitrile group.
(6-Bromo-4,8-dimethyl-quinolin-2-ylsulfanyl)-acetic acid ethyl ester: Another derivative with an acetic acid ethyl ester group.
Uniqueness
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1429902-15-7 |
|---|---|
Molekularformel |
C13H11BrN2S |
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H11BrN2S/c1-8-6-12(17-4-3-15)16-13-9(2)5-10(14)7-11(8)13/h5-7H,4H2,1-2H3 |
InChI-Schlüssel |
VITPTYBWHMHXFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(C=C2C)SCC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















